

# Suritozole: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Suritozole**, also known by its developmental code MDL 26,479, is a cognition-enhancing agent that has been investigated for its potential therapeutic effects in depression and Alzheimer's disease. It is a derivative of 1,2,4-triazole-3-thione and is characterized as a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Suritozole**.

# **Chemical Structure and Properties**

**Suritozole** is a small molecule with the IUPAC name 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Its chemical and physical properties are summarized in the tables below.

## **Table 1: Chemical Identification of Suritozole**



| Identifier       | Value                                                                      |
|------------------|----------------------------------------------------------------------------|
| IUPAC Name       | 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-<br>1,2,4-triazole-3-thione |
| Synonyms         | MDL 26,479                                                                 |
| CAS Number       | 110623-33-1                                                                |
| Chemical Formula | C10H10FN3S                                                                 |
| SMILES           | CN1C(=S)N(C)N=C1C2=CC=CC(F)=C2                                             |
| InChI Key        | IWDUZEHNLHFBRZ-UHFFFAOYSA-N                                                |

Table 2: Physicochemical Properties of Suritozole

| Property         | Value           |
|------------------|-----------------|
| Molecular Weight | 223.27 g/mol    |
| Appearance       | Solid powder    |
| Solubility       | Soluble in DMSO |

**Table 3: Elemental Analysis of Suritozole** 

| Element      | Percentage |
|--------------|------------|
| Carbon (C)   | 53.80%     |
| Hydrogen (H) | 4.51%      |
| Fluorine (F) | 8.51%      |
| Nitrogen (N) | 18.82%     |
| Sulfur (S)   | 14.36%     |

# **Synthesis**

A general synthetic route for 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the chemical class to which **Suritozole** belongs, has been described. The specific synthesis of **Suritozole** involves



the reaction of 3-fluorobenzohydrazide with an isothiocyanate derivative followed by cyclization.

# Experimental Protocol: General Synthesis of 5-Aryl-2,4-dihydro-1,2,4-triazole-3-thiones

This protocol outlines a general method that can be adapted for the synthesis of **Suritozole**.

#### Materials:

- Substituted benzohydrazide (e.g., 3-fluorobenzohydrazide)
- Alkyl or aryl isothiocyanate
- Ethanol
- · Potassium hydroxide
- Hydrochloric acid

#### Procedure:

- A solution of the substituted benzohydrazide in ethanol is prepared.
- An equimolar amount of the isothiocyanate is added to the solution.
- The mixture is refluxed for several hours.
- After cooling, a solution of potassium hydroxide in ethanol is added, and the mixture is refluxed again.
- The solvent is removed under reduced pressure.
- The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
- The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 5-aryl-2,4-dihydro-1,2,4-triazole-3-thione.



Note: For the synthesis of **Suritozole**, 3-fluorobenzohydrazide and a methylating agent for the nitrogen and sulfur atoms would be required in a multi-step synthesis.

## **Pharmacological Properties**

**Suritozole** acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This mechanism is distinct from typical benzodiazepines, which are positive allosteric modulators. As an inverse agonist, **Suritozole** is believed to reduce the constitutive activity of the GABA-A receptor, leading to an enhancement of cholinergic function.

Table 4: Pharmacokinetic Parameters of Suritozole in Healthy Male Volunteers (Single Dose)

| Dose       | Tmax (h)  | Apparent Oral Clearance (L/h) |
|------------|-----------|-------------------------------|
| 2 - 465 mg | 0.5 - 3.8 | 52.9 - 13.8                   |

Table 5: Pharmacokinetic Parameters of Suritozole in Healthy Male Volunteers (Multiple Doses)

| Dose (twice daily for 28 days) | Terminal Half-life (h) |  |
|--------------------------------|------------------------|--|
| 30 - 120 mg                    | Independent of dose    |  |

Tmax: Time to maximum plasma concentration

## **Mechanism of Action and Signaling**

**Suritozole**'s primary mechanism of action is the modulation of the GABA-A receptor. As a partial inverse agonist, it binds to the benzodiazepine site and is thought to decrease the GABA-stimulated chloride ion influx. This reduction in GABAergic inhibition is hypothesized to lead to a secondary enhancement of cholinergic neurotransmission, which may contribute to its cognitive-enhancing effects. The precise downstream signaling cascade following **Suritozole**'s interaction with the GABA-A receptor is not fully elucidated but is an area of active research.





Click to download full resolution via product page

Figure 1. Proposed mechanism of action for **Suritozole**.

## **Preclinical and Clinical Studies**

**Suritozole** has been evaluated in preclinical models and early-stage clinical trials for its potential in treating cognitive deficits and depression.

#### **Preclinical Data**

In a rat model of traumatic brain injury, chronic administration of **Suritozole** was investigated for its effects on spatial memory deficits.

Table 6: Effect of Suritozole on Spatial Memory in a Rat

**Model of Traumatic Brain Injury** 

| Treatment Group        | Dosage                                      | Outcome                                                                                                         |
|------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Delayed Chronic Dosing | 5 mg/kg or 10 mg/kg (60 min before testing) | No significant difference in latency to reach goal platform compared to saline-treated injured rats (p > 0.05). |
| Early Chronic Dosing   | Not specified (daily from 24h post-injury)  | Significantly shorter latencies to reach goal platform compared to saline-treated injured rats (p < 0.05).      |

## **Clinical Data**

**Suritozole** was investigated for the treatment of depression and Alzheimer's disease; however, clinical development appears to have been discontinued. Detailed results from these clinical trials are not widely available in the public domain.



# Experimental Protocols GABA-A Receptor Binding Assay (General Protocol)

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like **Suritozole** for the GABA-A receptor.

#### Materials:

- Rat brain cortex membranes (source of GABA-A receptors)
- [3H]-Flunitrazepam (radioligand)
- Test compound (e.g., **Suritozole**)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Unlabeled benzodiazepine (e.g., Diazepam) for non-specific binding determination
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

#### Procedure:

- Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge
  the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting
  supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple
  times by resuspension and centrifugation in fresh buffer.
- Binding Assay: In triplicate, incubate the brain membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound (**Suritozole**).
- Total Binding: Incubate membranes with [3H]-Flunitrazepam only.
- Non-specific Binding: Incubate membranes with [3H]-Flunitrazepam and a high concentration of unlabeled diazepam.

## Foundational & Exploratory





- Incubate all samples at 0-4°C for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.





Click to download full resolution via product page

Figure 2. Workflow for a GABA-A receptor binding assay.



## Conclusion

**Suritozole** is a noteworthy compound due to its unique mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. While early research showed promise for its use as a cognitive enhancer, its clinical development was not pursued. The information presented in this guide provides a technical foundation for researchers interested in **Suritozole** and related compounds, highlighting its chemical characteristics, pharmacological profile, and the methodologies used to study it. Further research would be necessary to fully elucidate its therapeutic potential and downstream signaling effects.

 To cite this document: BenchChem. [Suritozole: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681793#suritozole-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com